4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
Description
Properties
IUPAC Name |
5-[cyclopropyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-16(8-13(9-17(20)21)15-2-1-6-23-15)18(14-3-4-14)10-12-5-7-22-11-12/h1-2,5-7,11,13-14H,3-4,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVIZEVLVAFJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multiple steps, including the formation of the cyclopropyl and thiophene moieties, followed by their integration into the final compound. Common synthetic routes may involve:
Cyclopropyl Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Thiophene Synthesis: Thiophene rings can be synthesized via methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Coupling Reactions: The final steps often involve coupling reactions, such as Suzuki-Miyaura coupling, to integrate the thiophene and cyclopropyl groups into the butanoic acid backbone.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropyl or thiophene groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully saturated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that compounds with thiophene structures exhibit significant antimicrobial properties. The presence of the thiophene rings in this compound suggests potential efficacy against various bacterial strains. Research has shown that similar compounds demonstrate activity against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Effects
- Research into related compounds has highlighted their role as anti-inflammatory agents. The structural components of 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid may interact with inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs .
-
CNS Activity
- Preliminary studies suggest that compounds containing thiophene and cyclopropyl groups may influence central nervous system (CNS) activity. The unique structure could be explored for neuroprotective properties or as anxiolytics, aligning with current trends in drug discovery focusing on CNS disorders .
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
-
Antimicrobial Screening
- A study conducted on structurally similar thiophene derivatives demonstrated significant antimicrobial activity using agar diffusion methods. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, showing that derivatives exhibited varying levels of effectiveness compared to standard antibiotics .
- Anti-inflammatory Research
Mechanism of Action
The mechanism of action of 4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences
The compound’s unique features include:
- Thiophene substituents: Two thiophene rings (2- and 3-substituted) replace the chlorophenoxy groups found in MCPA and MCPB, introducing aromaticity with sulfur atoms that enhance electronic polarizability .
- Butanoic acid backbone: Shared with MCPB but with additional branching due to thiophene and carbamoyl substituents.
Data Table: Comparative Analysis
Physicochemical and Electronic Properties
- Solubility: The thiophene rings and carbamoyl group likely reduce water solubility compared to MCPA/MCPB, which possess polar phenoxy and carboxylic acid groups.
- Electronic Structure: Thiophene’s sulfur atoms contribute to a lower electron density compared to chlorophenoxy groups, as predicted by density-functional theory calculations . This may influence binding interactions in biological systems.
Research Findings and Methodological Insights
Structural Characterization
The cyclopropane ring and thiophene substituents would require high-resolution X-ray diffraction to resolve steric and electronic effects.
Computational Predictions
Density-functional theory (DFT) methods, as described by Lee et al. , could model the compound’s correlation energy and reactivity. Thiophene’s electron-rich nature may enhance charge-transfer interactions compared to chlorophenoxy analogs.
Biological Activity
4-{cyclopropyl[(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a thiophenyl moiety, with a butanoic acid backbone. Its unique structure suggests potential interactions with various biological targets, which may lead to therapeutic applications.
The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar thiazole and thiophene structures can inhibit the growth of cancer cells like HT29 and Jurkat cells .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound could induce cell death in specific cancer models. The concentration-dependent effects observed suggest that higher doses lead to increased cytotoxicity, potentially due to oxidative stress mechanisms .
Case Studies
- In Vitro Studies : In vitro assays conducted on various cell lines have established the compound's efficacy in inhibiting cell growth. For example, a study highlighted its effectiveness against HT29 cells, showing an IC50 value comparable to standard chemotherapeutics .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may exert its effects through the modulation of signaling pathways related to cell survival and apoptosis, particularly through interactions with apoptotic markers and cell cycle regulators .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-{cyclopropyl[...]butanoic acid?
Answer:
The compound’s synthesis can be approached via carbamoyl linkage formation using cyclopropylamine and thiophene derivatives. A general procedure involves:
- Step 1 : Reacting cyclopropylamine with a thiophen-3-ylmethyl halide to form the cyclopropyl(thiophen-3-ylmethyl)amine intermediate .
- Step 2 : Carbamoylation of the intermediate using a chloroformate reagent (e.g., triphosgene) to generate the carbamoyl chloride.
- Step 3 : Coupling with 3-(thiophen-2-yl)butanoic acid under anhydrous conditions (e.g., dry CH₂Cl₂) with catalytic DMAP .
- Step 4 : Purification via reversed-phase HPLC (MeCN:H₂O gradient) to isolate the final product .
Key Validation : Confirm structural integrity using ¹H/¹³C NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .
Basic: How can researchers validate the compound’s purity and structural conformation?
Answer:
- Purity : Use LC-MS with a C18 column (MeCN:H₂O + 0.1% formic acid) to detect impurities <0.5% .
- Structural Confirmation :
Advanced: How to design experiments to assess the compound’s interaction with metabolic enzymes (e.g., CYP450)?
Answer:
- In Vitro Assay :
- Control : Include ketoconazole (CYP3A4 inhibitor) to validate specificity .
- Data Analysis : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) and compare with known inhibitors .
Methodological Note : Address inter-batch variability by repeating assays across three independent microsome preparations .
Advanced: How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Source Identification :
- Compound Purity : Re-analyze batches via LC-MS to rule out degradation products .
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), temperature, and incubation time across studies .
- Statistical Validation :
- Use a split-split plot design (as in agricultural trials) to test variables like enzyme source and assay protocol .
- Apply ANOVA with post-hoc Tukey tests to identify significant outliers .
- Cross-Validation : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What strategies are recommended for studying environmental stability and degradation pathways?
Answer:
- Experimental Design :
- Hydrolysis Study : Expose the compound to pH 2–9 buffers (37°C, 72 hrs) and monitor degradation via HPLC .
- Photolysis : Use a solar simulator (λ > 290 nm) to assess UV stability .
- Degradation Product Identification :
- Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity of degradation byproducts .
Basic: What are the critical considerations for storing and handling this compound?
Answer:
- Storage : -20°C under argon to prevent oxidation of thiophene rings .
- Solubility : Use DMSO for in vitro assays (test for precipitation at >100 µM) .
- Handling : Avoid light exposure (amber vials) due to photosensitivity of the carbamoyl group .
Advanced: How to optimize molecular docking studies for predicting target binding modes?
Answer:
- Target Preparation :
- Use X-ray structures (PDB) of homologous receptors (e.g., COX-2 for anti-inflammatory targets) .
- Add missing hydrogens and optimize protonation states (Schrödinger Maestro) .
- Docking Protocol :
- Perform flexible docking (AutoDock Vina) with a grid centered on the active site .
- Validate poses using MD simulations (AMBER) to assess stability over 100 ns .
- Cross-Correlation : Compare docking scores with experimental IC₅₀ values to refine scoring functions .
Table 1. Key Analytical Parameters
| Parameter | Method | Reference |
|---|---|---|
| Purity | LC-MS (C18, MeCN:H₂O + 0.1% FA) | |
| Degradation Products | HRMS/MS | |
| Enzymatic Inhibition | HLM + LC-MS/MS | |
| Solubility | DMSO titration assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
